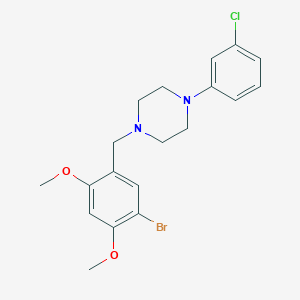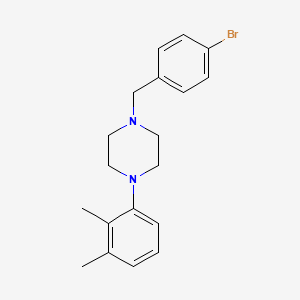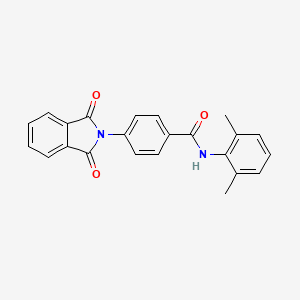![molecular formula C19H23N B3742966 1-[(4-Phenylphenyl)methyl]azepane](/img/structure/B3742966.png)
1-[(4-Phenylphenyl)methyl]azepane
Vue d'ensemble
Description
1-[(4-Phenylphenyl)methyl]azepane is a nitrogen-containing heterocyclic compound featuring a seven-membered ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Phenylphenyl)methyl]azepane typically involves the cyclization of linear precursors. One common method is the photochemical dearomative ring expansion of nitroarenes, which is mediated by blue light and occurs at room temperature. This process converts a six-membered benzenoid framework into a seven-membered ring system, followed by hydrogenolysis to yield the azepane .
Industrial Production Methods: For industrial production, a practical method involves the alkylation, substitution, reduction, and chlorination of cycloheximide as a raw material. This method is suitable for large-scale production due to its high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(4-Phenylphenyl)methyl]azepane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Commonly involves hydrogenation or the use of reducing agents to remove oxygen or introduce hydrogen.
Substitution: Electrophilic aromatic substitution is a key reaction, where the aromatic ring undergoes substitution by electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various functionalized azepane derivatives, which can be further utilized in synthetic chemistry .
Applications De Recherche Scientifique
1-[(4-Phenylphenyl)methyl]azepane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Investigated for its potential as a novel inhibitor and DNA binding reagent.
Medicine: Explored for its antidiabetic, anticancer, and antiviral properties.
Industry: Utilized in the production of pharmaceuticals and other high-value materials.
Mécanisme D'action
The mechanism of action of 1-[(4-Phenylphenyl)methyl]azepane involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor by binding to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the azepane ring .
Comparaison Avec Des Composés Similaires
Azepine: A seven-membered nitrogen-containing heterocycle with similar structural features.
Benzodiazepine: Contains a fused benzene and diazepine ring, widely used in medicinal chemistry.
Oxazepine and Thiazepine: Contain oxygen or sulfur atoms in the ring, respectively, and have distinct chemical properties.
Uniqueness: 1-[(4-Phenylphenyl)methyl]azepane is unique due to its specific substitution pattern and the presence of the biphenyl group, which imparts distinct chemical and biological properties compared to other azepane derivatives .
Propriétés
IUPAC Name |
1-[(4-phenylphenyl)methyl]azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N/c1-2-7-15-20(14-6-1)16-17-10-12-19(13-11-17)18-8-4-3-5-9-18/h3-5,8-13H,1-2,6-7,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQIXCRWRGJFNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(5-Chloro-2-nitrophenyl)methyl]-4-(3-chlorophenyl)piperazine](/img/structure/B3742883.png)
![1-(2-Methoxyphenyl)-4-[(4-phenylphenyl)methyl]piperazine](/img/structure/B3742885.png)

![1-pyridin-2-yl-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B3742896.png)
![4-[4-(methylthio)benzyl]thiomorpholine](/img/structure/B3742920.png)

![1-[(E)-3-phenylprop-2-enyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B3742939.png)
![ethyl 5-[(anilinocarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B3742940.png)
![1-(4-chlorophenyl)-4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazine](/img/structure/B3742943.png)

![4-bromo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B3742959.png)
![1-(3-phenoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3742973.png)
![2-bromo-6-methoxy-4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]phenol](/img/structure/B3742975.png)
![5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3742982.png)
